1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea
Description
1-(Oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea is a urea-based small molecule characterized by a pyridine ring substituted with a thiophene moiety at the 2-position and a methylurea linkage to an oxane (tetrahydropyran) group. Its molecular formula is C₁₇H₂₀N₄O₂S, with a molecular weight of 356.44 g/mol. Key structural features include:
- Urea backbone: Central to its interactions with biological targets, such as kinases or receptors, via hydrogen bonding .
- Pyridin-4-ylmethyl group: Enhances solubility and enables π-π stacking interactions in binding pockets .
- Oxan-4-yl group: Improves metabolic stability and modulates lipophilicity .
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(19-13-4-7-21-8-5-13)18-11-12-3-6-17-14(10-12)15-2-1-9-22-15/h1-3,6,9-10,13H,4-5,7-8,11H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBLGVCGSZTAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxane ring, followed by the introduction of the thiophene and pyridine groups. The final step involves the formation of the urea linkage.
Oxane Ring Formation: The oxane ring can be synthesized through the cyclization of diols or epoxides under acidic or basic conditions.
Thiophene and Pyridine Introduction: The thiophene and pyridine groups can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate thiophene and pyridine derivatives.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Substituent-Driven Pharmacological Profiles
- Thiophene vs. Pyrazole : The target compound’s thiophen-2-yl group distinguishes it from BK69946, which features a 1-methylpyrazol-4-yl substituent. Thiophene’s sulfur atom may enhance binding to metal-containing enzymes (e.g., cytochrome P450) or confer distinct electronic properties compared to pyrazole’s nitrogen-rich heterocycle .
- Oxan-4-yl vs. Morpholino: The oxan-4-yl group in the target compound contrasts with the morpholino moiety in M64HCl. While both improve solubility, morpholino’s tertiary amine may enhance cation-π interactions in kinase binding pockets, as seen in M64HCl’s FAK activation .
Metabolic and Physicochemical Properties
- Lipophilicity: The oxan-4-yl group likely reduces logP compared to morpholino or aryl substituents, balancing solubility and membrane permeability .
- Stability : Thiophene’s resistance to oxidative metabolism may prolong half-life relative to pyrazole or benzofuran analogs .
Biological Activity
1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and research findings associated with this compound, emphasizing its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a urea functional group linked to an oxane ring and a thiophene-pyridine moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiophene and pyridine derivatives with oxan-4-yl isocyanate. The synthetic pathway can be summarized as follows:
- Formation of Oxan-4-yl Isocyanate : This is achieved through the reaction of oxan-4-ol with phosgene or a similar reagent.
- Coupling Reaction : The isocyanate reacts with 2-(thiophen-2-yl)pyridin-4-ylmethanol to form the desired urea derivative.
Biological Activity
This compound exhibits various biological activities, including:
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing urea groups have been reported to inhibit cancer cell proliferation effectively.
Table 1: Anticancer Activity of Similar Urea Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 15.1 |
| Compound B | PC3 (Prostate) | 28.7 |
| This compound | Caki (Renal) | TBD |
Antimicrobial Activity
The antimicrobial potential of urea derivatives has also been explored. Compounds similar to this compound have shown efficacy against various bacterial strains.
Table 2: Antimicrobial Activity of Urea Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that urea derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
In a recent case study, researchers synthesized a series of urea derivatives, including 1-(oxan-4-y)-3-{[2-(thiophen-2-y)pyridin−4-y]methyl}urea, and evaluated their anticancer activity against various cell lines. The study highlighted that compounds with specific substituents on the thiophene or pyridine rings exhibited enhanced potency compared to others.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
